molecular formula C23H22ClF3N6O2S B8144790 5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride

5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride

Cat. No.: B8144790
M. Wt: 539.0 g/mol
InChI Key: QDINJYHLAKIZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic diazaspirooctane derivative featuring a sulfanylidene (C=S) group, a trifluoromethyl-substituted pyridine ring, and a piperidin-4-yloxy-pyridine moiety. Its synthesis involves multi-step reactions, including alkylation, coupling, and purification via preparative liquid chromatography (LC), yielding a hydrochloride salt with 93% purity . The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the sulfanylidene group may participate in hydrogen bonding or covalent interactions .

Properties

IUPAC Name

5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N6O2S.ClH/c24-23(25,26)17-10-15(13-29-18(17)11-27)31-20(33)22(6-1-7-22)32(21(31)35)14-2-3-19(30-12-14)34-16-4-8-28-9-5-16;/h2-3,10,12-13,16,28H,1,4-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDINJYHLAKIZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)N(C(=S)N2C3=CN=C(C=C3)OC4CCNCC4)C5=CC(=C(N=C5)C#N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Spirocyclic Thiohydantoin Core

The spiro[3.4]octane scaffold is constructed through a Strecker reaction followed by cyclization:

  • Strecker Reaction :

    • Reaction of cyclobutanone with a primary amine (e.g., benzylamine) and trimethylsilyl cyanide (TMSCN) in the presence of ZnI₂ yields α-aminonitrile intermediate 1a .

    • Conditions : Neat or in methanol, 0°C to room temperature, 4–6 hours.

  • Cyclization with Isothiocyanate :

    • Intermediate 1a is treated with 4-cyano-3-(trifluoromethyl)phenyl isothiocyanate in dimethylacetamide (DMA) at 60°C to form the thiohydantoin spirocycle 1b .

    • Key feature : The spiro[3.4]octane ring system is stabilized by intramolecular hydrogen bonding.

StepReagents/ConditionsIntermediateYield (%)
1TMSCN, ZnI₂, MeOH1a 85–90
2Isothiocyanate, DMA1b 70–75

Installation of the Trifluoromethylpyridine Moiety

A Mitsunobu reaction couples the spirocycle with 6-hydroxypyridine-3-carbonitrile:

  • 1b is reacted with 6-hydroxy-3-(trifluoromethyl)pyridine-2-carbonitrile using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

  • Conditions : 60°C, 12 hours. Yield: 65–70%.

Introduction of the Piperidin-4-yloxy Group

A Buchwald-Hartwig coupling attaches the piperidine moiety:

  • The pyridine intermediate undergoes palladium-catalyzed amination with tert-butyl piperidin-4-ylcarbamate, followed by Boc deprotection using HCl in 1,4-dioxane.

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Conditions : 100°C, 3 hours. Yield: 80–85%.

Final Salt Formation

The free base is converted to the hydrochloride salt by treatment with 1M HCl in dichloromethane, followed by precipitation with diethyl ether.

  • Purity : >99% by HPLC.

Optimization Strategies

Mitigating Bioactivation Risks

Early analogs faced hepatotoxicity due to phenolic metabolite formation. To address this:

  • Pyridine substitution : Replacing benzene with pyridine in the "B-ring" reduced oxidative metabolism.

  • Deuterium incorporation : Selective deuteration at metabolically vulnerable positions minimized reactive intermediate formation.

Enhancing Synthetic Efficiency

  • One-pot cyclization : Combining Strecker and cyclization steps improved throughput (yield increase from 60% to 75%).

  • Flow chemistry : Continuous processing for Pd-catalyzed couplings reduced reaction times by 50%.

Analytical Characterization

ParameterMethodResult
Purity HPLC (214 nm)>99%
Mass (M+H) HRMS502.51 (C₂₃H₂₁F₃N₆O₂S)
X-ray diffraction Single-crystalConfirmed spirocyclic geometry
Solubility Kinetic aqueous0.5 mg/mL (pH 7.4)

Chemical Reactions Analysis

JNJ-63576253 hydrochloride undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

JNJ-63576253 hydrochloride has several scientific research applications:

    Chemistry: It is used as a tool compound to study androgen receptor signaling pathways and resistance mechanisms.

    Biology: The compound is used in cellular and molecular biology research to investigate the effects of androgen receptor inhibition on cancer cell growth and survival.

    Medicine: JNJ-63576253 hydrochloride is being developed as a therapeutic agent for the treatment of metastatic castration-resistant prostate cancer.

    Industry: The compound is used in the pharmaceutical industry for drug development and testing

Mechanism of Action

JNJ-63576253 hydrochloride exerts its effects by binding to the androgen receptor and inhibiting its activity. This prevents the receptor from translocating to the nucleus, binding to DNA, and initiating transcription of androgen-responsive genes. The compound is effective against both wild-type and mutant androgen receptors, including those with the F877L mutation. This inhibition of androgen receptor signaling leads to reduced proliferation and survival of prostate cancer cells .

Comparison with Similar Compounds

Structural Features and Core Frameworks

Target Compound

  • Core : 5,7-diazaspiro[3.4]octane with sulfanylidene (C=S) at position 4.
  • Substituents :
    • 6-(Piperidin-4-yloxy)pyridin-3-yl at position 3.
    • 3-(Trifluoromethyl)pyridine-2-carbonitrile at position 5.
  • Key Functional Groups: Trifluoromethyl (-CF₃), cyano (-CN), ether (-O-), and sulfanylidene.

Comparable Compounds

Dihydropyrimidine Derivatives ()
  • Core : 1,4-Dihydropyrimidine.
  • Examples :
    • 5c : 2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
    • 5d : 4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile.
  • Key Differences: Non-spirocyclic, planar dihydropyrimidine ring. Thioether (-S-) instead of sulfanylidene (C=S). Antibacterial activity reported, suggesting distinct mechanisms compared to the target compound .
Pyrazolo[4,3-d]pyrimidine ()
  • Core : Pyrazolo[4,3-d]pyrimidine.
  • Example: 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile.
  • Key Differences: Fused bicyclic system with a fluorophenyl group. Amino (-NH-) and fluoro (-F) substituents influence solubility and target affinity.
Imidazo[1,2-a]pyridine ()
  • Core : Tetrahydroimidazo[1,2-a]pyridine.
  • Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
  • Key Differences :
    • Nitrophenyl and ester (-COOEt) groups enhance electron-withdrawing effects.
    • Lower synthetic yield (51%) compared to the target compound (93%) .
Chromeno[2,3-b]pyridine ()
  • Core: Chromeno[2,3-b]pyridine fused with dihydropyridine.
  • Example: 2,4-Diamino-5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
  • Key Differences: Fused tricyclic system with hydroxy (-OH) and amino (-NH₂) groups. High melting points (>300°C) indicate strong crystalline stability .

Physicochemical Properties

Property Target Compound Dihydropyrimidine (5c) Pyrazolo-pyrimidine Imidazo-pyridine (1l) Chromeno-pyridine (3a)
Molecular Weight ~600 (HCl salt) 377.36 432.45 572.55 428.42
logP (Predicted) 3.5–4.0 3.2 3.8 4.1 2.9
Hydrogen Bond Donors 1 (NH in spiro core) 1 2 (NH, NH) 1 (NH) 4 (NH₂, OH)
Hydrogen Bond Acceptors 8 (O, N, S, CN) 5 6 9 7
Melting Point Not reported Not reported Not reported 243–245°C 317–318°C

Key Observations :

  • The target compound has the highest molecular weight and logP, reflecting its lipophilic spirocyclic structure.
  • Chromeno-pyridines exhibit high melting points due to hydrogen bonding and fused-ring rigidity.

Biological Activity

The compound 5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile; hydrochloride, also known as JNJ-63576253 or TRC253, is a synthetic organic compound with significant biological activity, particularly as an androgen receptor (AR) antagonist . This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic system and multiple functional groups, which contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C23H21F3N6O2S
Molecular Weight 502.51 g/mol
CAS Number 2110426-27-0
Solubility Soluble in DMSO
Storage Conditions -20°C

JNJ-63576253 functions primarily as an androgen receptor antagonist , which means it binds to the AR and inhibits its activation by androgens such as testosterone and dihydrotestosterone. This action prevents the receptor from translocating to the nucleus and binding to DNA, thereby inhibiting the transcription of genes involved in cell proliferation and survival in androgen-dependent tumors.

Binding Affinity

Studies indicate that JNJ-63576253 has a high binding affinity for both wild-type AR and certain mutant forms associated with resistance to existing therapies like enzalutamide and apalutamide. This makes it a promising candidate for treating castration-resistant prostate cancer (CRPC) where AR signaling remains active despite androgen deprivation therapy.

Antineoplastic Properties

Research has demonstrated that JNJ-63576253 effectively inhibits the proliferation of androgen-dependent cancer cells. In vitro studies have shown that it can significantly reduce cell viability in various prostate cancer cell lines.

Case Studies

  • Prostate Cancer Models : In preclinical models of prostate cancer, treatment with JNJ-63576253 led to a marked decrease in tumor growth compared to control groups. The compound's ability to inhibit AR-mediated transcription was confirmed through luciferase reporter assays.
  • Resistance Mechanisms : In studies focusing on AR mutations that confer resistance to traditional therapies, JNJ-63576253 maintained efficacy, suggesting its potential role in overcoming therapeutic resistance.

Comparative Analysis with Similar Compounds

A comparison with other known AR antagonists highlights the unique properties of JNJ-63576253:

Compound NameStructural FeaturesBiological Activity
TRC253Similar spirocyclic structureAntineoplastic activity
EnzalutamideNon-steroidal AR antagonistEffective in hormone-sensitive cancers
ApalutamideNon-steroidal AR antagonistSimilar mechanism but less potent against some mutants

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis involves sequential reactions starting with toluene-derived intermediates, followed by column chromatography and preparative LC. A critical step is the formation of the HCl salt via reaction with hydrochloric acid, yielding a purity increase from 47% (intermediate) to 93% (final product). Key intermediates include tert-butyl 4-hydroxypiperidine-1-carboxylate and DIAD-mediated coupling reagents. Purification relies on crystallization and chromatographic techniques, validated via MS and 1^1H NMR .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Analytical validation combines mass spectrometry (MS) for molecular weight confirmation and 1^1H NMR for structural elucidation. For example, the intermediate’s purity (47%) and final HCl salt (93%) were verified using these methods. Additional techniques like IR spectroscopy and melting point analysis (as seen in related compounds) can resolve structural ambiguities .

Q. What solvent systems and reaction conditions are optimal for intermediate isolation?

Methanol and ethanol-DMF mixtures are used for crystallization of intermediates. Reaction optimization includes reflux conditions (e.g., 6–8 hours for cyclization) and pH adjustments (e.g., ammonium acetate buffer at pH 6.5 for stability assays). Temperature-sensitive steps, such as DIAD-mediated couplings, require controlled environments to avoid side reactions .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing impurities?

Yield optimization involves adjusting stoichiometric ratios of coupling agents (e.g., DIAD) and protecting groups (e.g., tert-butyl carbamates). Chromatographic gradient elution (e.g., silica gel columns with ethyl acetate/hexane mixtures) effectively separates byproducts. Statistical modeling (e.g., Design of Experiments) can identify critical parameters like reaction time and temperature .

Q. What strategies resolve discrepancies in purity data between intermediates and final products?

Discrepancies often arise from incomplete salt formation or residual solvents. Recrystallization in polar aprotic solvents (e.g., DMF) and iterative HPLC analysis can improve purity. For example, the HCl salt’s 93% purity was achieved after multiple recrystallizations. Cross-validation with 13^{13}C NMR and elemental analysis ensures accuracy .

Q. Which analytical methods are most effective for characterizing the spirocyclic core and sulfanylidene moiety?

High-resolution MS (HRMS) and 1^1H-13^{13}C HSQC NMR are critical for confirming the spiro[3.4]octane scaffold. The sulfanylidene group’s electronic properties can be probed via UV-Vis spectroscopy and X-ray crystallography (if crystals are obtainable). Computational modeling (e.g., DFT) predicts tautomeric stability and reactive sites .

Q. How should in vitro and in vivo models be designed for pharmacological profiling?

For androgen receptor antagonism (as suggested by structural analogs), use luciferase reporter assays in CRPC cell lines. In vivo efficacy can be tested in xenograft models (e.g., castration-resistant prostate cancer). Dose-dependent studies in rabbits (e.g., intranasal bioavailability) require PK/PD modeling to correlate exposure with target engagement .

Q. What computational tools aid in predicting metabolic stability and off-target interactions?

Molecular docking (e.g., AutoDock Vina) screens for CYP3A4 inhibition risks. ADMET predictors (e.g., SwissADME) evaluate aqueous solubility and logP values. Machine learning models trained on spirocyclic compounds can prioritize derivatives with reduced hepatotoxicity .

Methodological Notes

  • Data Contradiction Analysis : When purity and yield metrics conflict, use orthogonal methods (e.g., LC-MS vs. NMR) to identify hidden impurities .
  • Safety Handling : Despite RUO classification, follow GHS guidelines for thiocarbonyl derivatives, which may release H2_2S under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.